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molecular formula C7H7ClO4S B8497450 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid CAS No. 40677-43-8

5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid

Cat. No. B8497450
M. Wt: 222.65 g/mol
InChI Key: QZEPLRHZZAKWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038328

Procedure details

According to the present invention there is provided a process for preparing 2-nitro-4,6-dichloro-5-methylphenol comprising sulphonation of 4-chloro-5-methyl-phenol with concentrated sulphuric acid at elevated temperature to form 2-sulpho-4-chloro-5-methylphenol, thereafter diluting the reaction mixture with water to a sulphuric acid content of 20 to 30%, chlorinating the resulting 2-sulpho-4-chloro-5-methylphenol with chlorine at elevated temperature and normal or elevated pressure to form 2-sulpho-4,6-dichloro-5-methylphenol and reacting the 2-sulpho-4,6-dichloro-5-methylphenol with nitric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH3:11])=[C:6](Cl)[C:5]=1[OH:13])([O-])=O.ClC1C(C)=CC(O)=CC=1.[S:23](=O)(=[O:26])([OH:25])[OH:24]>>[S:23]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH3:11])=[CH:6][C:5]=1[OH:13])([OH:26])(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided a process

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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